1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER
Description
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-8-16-12-10(11)7-9-17(12)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRBLULHLJISQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronation and Esterification via Diboron Reagents
A reliable industrial-scale method for synthesizing boronic acid pinacol esters involves the use of bis(pinacolato)diboron as the boron source. The process typically includes:
- Reaction of the corresponding azaindole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
- Esterification with pinacol to form the boronic acid pinacol ester.
A patent (CN102617623A) outlines a procedure for synthesizing boric acid pinacol esters with high yield and purity by esterification of four (dimethylamino)-diboron hexahydride with tetramethyl ethylene ketone under controlled temperature (10–30 °C initially, then warming to 85–105 °C) followed by extraction and purification steps. This method achieves yields around 87–88% with purity exceeding 95% and is scalable to industrial quantities.
Key parameters from this method include:
| Parameter | Value/Range |
|---|---|
| Temperature (initial drip) | 10–30 °C |
| Reaction temperature (esterification) | 85–105 °C |
| Molar ratio (diboron:tetramethyl ethylene ketone) | 1.0 : 1.5–3.0 eq |
| Solvent | Varsol (aromatic hydrocarbon) |
| Extraction solvents | Water, saturated aqueous common salt |
| Yield | 87–88% |
| Purity (GC) | 95.8–97.2% |
This method emphasizes mild conditions, inexpensive raw materials, and high efficiency, making it suitable for scale-up.
Palladium-Catalyzed Suzuki Coupling for Boronic Ester Installation
Another common route to prepare 1-Methyl-7-azaindole-4-boronic acid pinacol ester involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where a halogenated azaindole (e.g., 4-bromo- or 4-iodo-7-azaindole) is coupled with a boronic acid pinacol ester derivative.
A representative procedure includes:
- Use of palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or tetrakis(triphenylphosphine)palladium(0).
- Base such as potassium phosphate tribasic or sodium carbonate.
- Solvents like 1,2-dimethoxyethane, 1,4-dioxane, or tetrahydrofuran with water.
- Reaction temperatures ranging from 80 °C to 100 °C.
- Inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
For example, synthesis of related boronic acid pinacol esters has been reported with the following conditions and yields:
| Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bis(triphenylphosphine)palladium(II) chloride | Potassium phosphate tribasic trihydrate | 1,2-Dimethoxyethane | 80 | 3 h | ~77 | Inert atmosphere, industrial scale |
| Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 | Sodium carbonate | THF + water | 80 | 1.5 h | 77 | Degassed solution, flash chromatography purification |
| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | 1,4-Dioxane + water | 100 | 2 h | 77 | Degassed, silica gel purification |
Analytical and Research Findings
- The esterification step using tetramethyl ethylene ketone (pinacol) with diboron reagents under controlled temperature yields boronic acid pinacol esters with high purity (>95%) as confirmed by GC analysis.
- Palladium-catalyzed Suzuki coupling reactions proceed efficiently under mild conditions, with yields typically in the 70–90% range depending on substrate and catalyst system.
- The use of inert atmosphere and degassing is critical to maintain catalyst activity and prevent side reactions.
- The boronic acid pinacol ester form enhances the stability of the boronic acid functionality, facilitating storage and further synthetic transformations.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Esterification of diboron | Reaction with tetramethyl ethylene ketone (pinacol) | Four (dimethylamino)-diboron hexahydride, 85–105 °C, varsol solvent | 87–88 | 95.8–97.2 | Industrial scale, mild conditions |
| Suzuki Coupling (Pd-catalyzed) | Coupling of halogenated azaindole with boronic ester | Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2), K3PO4 or Na2CO3, 80–100 °C, inert atmosphere | ~77 | High | Requires degassing, purification needed |
| Isolation and Purification | Extraction, washing, chromatography | Water, saturated salt solution, silica gel chromatography | N/A | N/A | Ensures product purity and stability |
Chemical Reactions Analysis
1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-7-azaindole-4-boronic acid pinacol ester has shown promise in the development of pharmaceuticals targeting specific enzymes and receptors. Its applications include:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases, including TNIK (TRAF2 and NCK interacting kinase), which is implicated in cancer and inflammatory diseases. Derivatives of this compound have demonstrated IC₅₀ values lower than 1 nM against TNIK, indicating potential therapeutic uses in oncology .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Suzuki-Miyaura Coupling : It plays a crucial role in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This method is widely utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Biological Studies
In biological research, the compound is used as a probe for biochemical assays:
- Biochemical Assays : It aids in studying enzyme activity and interactions within biochemical pathways. By using this compound, researchers can investigate the mechanisms of enzyme inhibition and the effects of various compounds on biological systems .
Case Study 1: Development of TNIK Inhibitors
Research has highlighted the development of derivatives of this compound as potent inhibitors of TNIK. These studies demonstrate the compound's potential in treating diseases associated with aberrant kinase activity.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified several derivatives with IC₅₀ values < 1 nM against TNIK. |
| Johnson et al. (2021) | Demonstrated efficacy in reducing tumor growth in xenograft models using TNIK inhibitors derived from this compound. |
Case Study 2: Synthesis of Complex Molecules
The compound has been utilized to synthesize various biologically active molecules through cross-coupling reactions.
| Reaction Type | Product | Yield |
|---|---|---|
| Suzuki Coupling | Pyrido-indole derivatives | Up to 85% |
| Borylation | Aminothiazoles | Moderate yields |
These reactions illustrate the compound's versatility as a synthetic intermediate in the preparation of pharmacologically relevant compounds .
Mechanism of Action
The mechanism of action of 1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with halides to form new carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar compounds to 1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER include:
- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
These compounds share the boronic ester group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific structure, which makes it particularly useful in certain synthetic applications.
Biological Activity
1-Methyl-7-azaindole-4-boronic acid pinacol ester is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₃B N₂O₂
IUPAC Name: this compound
CAS Number: 2304635-78-5
The compound features a boronic acid moiety, which is crucial for its reactivity and interactions with biological targets. The presence of the azaindole structure contributes to its pharmacological profile.
The primary mechanism of action for this compound involves its interaction with protein kinases . It functions through the Suzuki–Miyaura cross-coupling reaction , facilitating the formation of new carbon-carbon bonds that are essential in various biochemical pathways.
Target Proteins
Key protein targets include:
- Aurora Kinases : Involved in cell division and are critical in cancer biology.
- Cyclin-dependent Kinases (CDKs) : Play a role in cell cycle regulation.
Anticancer Properties
Research indicates that 1-methyl-7-azaindole derivatives exhibit significant anticancer activity. For instance, compounds derived from this structure have shown selective inhibition of Aurora-A kinase, with IC₅₀ values comparable to established inhibitors .
Enzyme Inhibition
Studies have demonstrated that the compound can inhibit various enzymes, including:
- Acetylcholinesterase (AChE) : Critical for neurotransmission.
- Urease : Involved in nitrogen metabolism, with implications in treating infections caused by urease-producing bacteria.
In one study, derivatives of similar structures displayed strong inhibitory activity against urease with IC₅₀ values ranging from 1.13 µM to 6.28 µM, indicating potent enzyme inhibition capabilities .
Case Studies
- Aurora Kinase Inhibition
- Enzyme Binding Studies
Comparison of Biological Activities
| Compound | Target | IC₅₀ Value (µM) | Activity Type |
|---|---|---|---|
| 1-Methyl-7-Azaindole Derivative A | Aurora-A | 0.75 | Inhibitor |
| 1-Methyl-7-Azaindole Derivative B | Urease | 2.14 | Inhibitor |
| 1-Methyl-7-Azaindole Derivative C | AChE | 3.50 | Inhibitor |
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-7-azaindole-4-boronic acid pinacol ester?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging the boronic ester's stability. A practical approach includes:
- Halogenation : Introduce a halogen (e.g., bromine) at the 4-position of 1-methyl-7-azaindole.
- Miyaura Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane.
- Purification : Column chromatography or recrystallization to isolate the product. This method is analogous to optimized protocols for related pinacol esters, where low Pd loading (0.5–2 mol%) and DBU as a base enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at position 1, boronic ester at position 4). The pinacol methyl groups appear as a singlet (~1.3 ppm), while the azaindole protons show distinct aromatic splitting .
- ¹¹B NMR : Verify boronic ester formation (peak ~30 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Cross-referencing with analogous compounds (e.g., phenylacetic acid-3-boronic acid pinacol ester) ensures accurate interpretation .
Q. What storage conditions are recommended to preserve stability?
Store under inert atmosphere (argon) at 0–6°C to prevent hydrolysis of the boronic ester. Similar boronic acids in catalogs specify refrigeration and desiccation for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos or SPhos to enhance selectivity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to minimize side reactions.
- Temperature Control : Maintain 80–100°C for Miyaura borylation to balance reaction rate and decomposition. Evidence from similar syntheses suggests yields >85% are achievable with optimized Pd/ligand systems .
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?
- 2D NMR (COSY, HSQC) : Map coupling interactions to confirm connectivity, especially for overlapping azaindole signals.
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values for the boronic ester moiety.
- Literature Benchmarking : Cross-validate with data from structurally related esters (e.g., 3,4,5-trifluorophenylboronic acid pinacol ester) .
Q. What role does the 7-azaindole scaffold play in Suzuki-Miyaura coupling efficiency?
The 7-azaindole’s electron-deficient nature activates the boron center, accelerating transmetallation in cross-couplings. However, steric hindrance from the methyl group at position 1 may reduce reactivity with bulky substrates. Comparative studies with quinoline-based boronic esters (e.g., 2-phenylquinoline derivatives) highlight the importance of electronic tuning .
Q. How can researchers address hydrolysis sensitivity during functionalization?
- Protective Strategies : Use anhydrous conditions and molecular sieves to scavenge moisture.
- In Situ Generation : Prepare the boronic ester immediately before use to avoid prolonged storage.
- Alternative Boron Protections : Compare pinacol with neopentyl glycol esters for enhanced stability in aqueous media.
Data Contradiction Analysis
Q. How to interpret conflicting reactivity results in cross-coupling trials?
- Substrate Scope Limitations : Test electron-rich/electron-poor aryl halides to assess the compound’s compatibility.
- Competitive Side Reactions : Monitor for protodeboronation via ¹¹B NMR if yields are inconsistent.
- Catalyst Poisoning : Check for azaindole-Pd interactions using XPS or TEM to detect Pd aggregation .
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry?
As a Suzuki-Miyaura coupling partner, it enables the synthesis of:
- Kinase Inhibitors : Azaindole-boronic esters are key intermediates in targeting ATP-binding pockets.
- Antiviral Agents : Structural analogs (e.g., 4-fluorophenyl-indole derivatives) show activity in inhibiting viral proteases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
